Ethyl 3-(trimethylsilyl)propionate-2,2,3,3-d4 Ethyl 3-(trimethylsilyl)propionate-2,2,3,3-d4
Brand Name: Vulcanchem
CAS No.: 302911-89-3
VCID: VC3863501
InChI: InChI=1S/C8H18O2Si/c1-5-10-8(9)6-7-11(2,3)4/h5-7H2,1-4H3/i6D2,7D2
SMILES: CCOC(=O)CC[Si](C)(C)C
Molecular Formula: C8H18O2Si
Molecular Weight: 178.34 g/mol

Ethyl 3-(trimethylsilyl)propionate-2,2,3,3-d4

CAS No.: 302911-89-3

Cat. No.: VC3863501

Molecular Formula: C8H18O2Si

Molecular Weight: 178.34 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-(trimethylsilyl)propionate-2,2,3,3-d4 - 302911-89-3

Specification

CAS No. 302911-89-3
Molecular Formula C8H18O2Si
Molecular Weight 178.34 g/mol
IUPAC Name ethyl 2,2,3,3-tetradeuterio-3-trimethylsilylpropanoate
Standard InChI InChI=1S/C8H18O2Si/c1-5-10-8(9)6-7-11(2,3)4/h5-7H2,1-4H3/i6D2,7D2
Standard InChI Key JCANPYOQOFSGFD-KXGHAPEVSA-N
Isomeric SMILES [2H]C([2H])(C(=O)OCC)C([2H])([2H])[Si](C)(C)C
SMILES CCOC(=O)CC[Si](C)(C)C
Canonical SMILES CCOC(=O)CC[Si](C)(C)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a propionate chain (CH<sub>2</sub>CH<sub>2</sub>COO-) esterified with an ethyl group (C<sub>2</sub>H<sub>5</sub>O-), a trimethylsilyl moiety [(CH<sub>3</sub>)<sub>3</sub>Si-], and deuterium atoms at the 2,2,3,3 positions (CD<sub>2</sub>CD<sub>2</sub>). The trimethylsilyl group confers hydrophobicity and electron-withdrawing effects, while deuterium substitution minimizes vibrational coupling in NMR spectra .

Table 1: Key Structural Identifiers

PropertyValueSource
CAS Registry Number302911-89-3
Molecular FormulaC<sub>8</sub>H<sub>18</sub>O<sub>2</sub>Si
IUPAC NameEthyl 2,2,3,3-tetradeuterio-3-trimethylsilylpropanoate
Molecular Weight190.37 g/mol

Spectroscopic Features

Deuterium substitution significantly alters the compound’s NMR profile compared to its protonated counterpart. In the sodium salt analog (CAS 24493-21-8), <sup>1</sup>H NMR spectra in D<sub>2</sub>O reveal distinct shifts:

  • Trimethylsilyl protons: 0.770 ppm (singlet, 9H) .

  • Deuterated methylene groups: Suppressed proton signals due to isotopic substitution .

The ethyl ester’s <sup>13</sup>C NMR spectrum is expected to show resonances for the carbonyl carbon (~170 ppm), silyl-attached carbons (~15–25 ppm), and ethyl group carbons (~60 ppm for OCH<sub>2</sub>CH<sub>3</sub>) .

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is synthesized via silylation of propionic acid derivatives followed by esterification. A representative method involves:

  • Silylation: Propionic acid reacts with hexamethyldisilazane (HMDS) and trimethylsilyl chloride (Me<sub>3</sub>SiCl) in tetrahydrofuran (THF) to form trimethylsilylpropionic acid .

  • Deuteration: The 2,2,3,3 positions are deuterated using D<sub>2</sub>O or deuterated reagents under acidic conditions .

  • Esterification: The acid is esterified with ethanol in the presence of a catalyst (e.g., H<sub>2</sub>SO<sub>4</sub>) .

Table 2: Reaction Conditions for Key Steps

StepReagentsTemperatureYieldSource
SilylationHMDS, Me<sub>3</sub>SiCl, THF0°C → RT54–89%
DeuterationD<sub>2</sub>O, acidRT≥98% D
EsterificationEthanol, H<sub>2</sub>SO<sub>4</sub>Reflux~70%

Stability and Reactivity

The ethyl ester is hygroscopic and sensitive to hydrolysis under acidic or basic conditions, regenerating the parent acid. The trimethylsilyl group enhances stability against nucleophilic attack but is susceptible to cleavage by fluoride ions .

Applications in Research and Industry

NMR Spectroscopy

As a deuterated internal standard, the compound avoids signal overlap in <sup>1</sup>H NMR analyses. Its sodium salt analog (TSP-d4) is widely used for spectrometer calibration due to a sharp singlet at 0.00 ppm .

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing deuterated drugs, improving metabolic stability and pharmacokinetic profiles. For example, deuterated maleic anhydrides derived from similar silyl ketene acetals are used in polymer and drug synthesis .

Table 3: Industrial Applications and Examples

ApplicationRoleExampleSource
NMR CalibrationChemical shift referenceTSP-d4 in D<sub>2</sub>O
Drug DevelopmentIsotopic labelingDeuterated anticancer agents
Polymer ChemistryMonomer for functional resinsMaleic anhydride derivatives

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